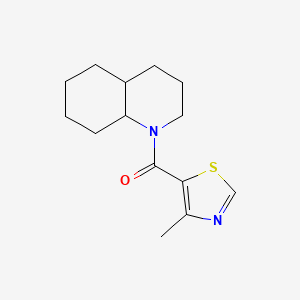
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone, also known as MTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTM is a thiomorpholine derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In
作用機序
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone is not fully understood. However, it has been proposed that 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to exert a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to possess a wide range of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone in lab experiments. For example, the mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the potential toxicity of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has not been fully evaluated, which raises concerns about its safety for use in humans.
将来の方向性
There are several future directions for research on 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone. One area of research is the development of more potent and selective inhibitors of COX-2 and NF-κB. Another area of research is the evaluation of the safety and efficacy of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone in animal models and human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone and its potential use in the treatment of various diseases.
合成法
The synthesis of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone involves the reaction of 3-methylpiperidine with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone. The synthesis of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to exhibit anti-tumor and anti-cancer properties, which suggest its potential use in cancer therapy. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to possess antimicrobial properties, which make it a potential candidate for the treatment of bacterial infections.
特性
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-11-3-2-4-14(9-11)12(15)10-13-5-7-16-8-6-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBGWOOPTZDRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)

![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)
![4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)

![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)